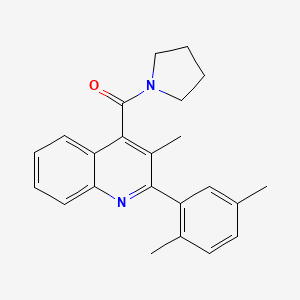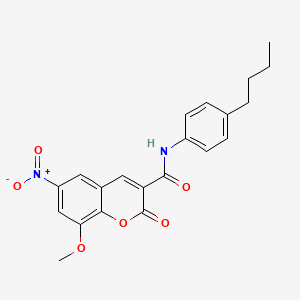
2-(2,5-dimethylphenyl)-3-methyl-4-(1-pyrrolidinylcarbonyl)quinoline
描述
2-(2,5-dimethylphenyl)-3-methyl-4-(1-pyrrolidinylcarbonyl)quinoline, also known as DMQX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMQX is a potent antagonist of the AMPA receptor, which is a type of glutamate receptor that plays a crucial role in the central nervous system. In
作用机制
2-(2,5-dimethylphenyl)-3-methyl-4-(1-pyrrolidinylcarbonyl)quinoline acts as a competitive antagonist of the AMPA receptor, which means that it binds to the same site as the endogenous ligand (glutamate) and prevents its activation. 2-(2,5-dimethylphenyl)-3-methyl-4-(1-pyrrolidinylcarbonyl)quinoline binds to the receptor with high affinity and specificity, making it an ideal tool for studying the function of the AMPA receptor.
Biochemical and Physiological Effects
2-(2,5-dimethylphenyl)-3-methyl-4-(1-pyrrolidinylcarbonyl)quinoline has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-(2,5-dimethylphenyl)-3-methyl-4-(1-pyrrolidinylcarbonyl)quinoline can block the induction of LTP and LTD, which suggests that the AMPA receptor plays a critical role in these processes. In vivo studies have shown that 2-(2,5-dimethylphenyl)-3-methyl-4-(1-pyrrolidinylcarbonyl)quinoline can impair learning and memory in rodents, further supporting the role of the AMPA receptor in these processes.
实验室实验的优点和局限性
One of the main advantages of using 2-(2,5-dimethylphenyl)-3-methyl-4-(1-pyrrolidinylcarbonyl)quinoline in lab experiments is its high affinity and specificity for the AMPA receptor. This makes it an ideal tool for studying the function of the receptor in vitro and in vivo. However, there are also some limitations to using 2-(2,5-dimethylphenyl)-3-methyl-4-(1-pyrrolidinylcarbonyl)quinoline. For example, it is not selective for the AMPA receptor and can also block other types of glutamate receptors. Additionally, 2-(2,5-dimethylphenyl)-3-methyl-4-(1-pyrrolidinylcarbonyl)quinoline has a short half-life in vivo, which can make it difficult to use in certain experiments.
未来方向
There are a number of future directions for research on 2-(2,5-dimethylphenyl)-3-methyl-4-(1-pyrrolidinylcarbonyl)quinoline. One area of interest is the development of more selective AMPA receptor antagonists that can be used to study the function of the receptor with greater specificity. Another area of interest is the use of 2-(2,5-dimethylphenyl)-3-methyl-4-(1-pyrrolidinylcarbonyl)quinoline in the development of new treatments for neurological disorders, such as Alzheimer's disease and epilepsy, which are characterized by dysfunction of the AMPA receptor. Finally, future research can explore the potential of 2-(2,5-dimethylphenyl)-3-methyl-4-(1-pyrrolidinylcarbonyl)quinoline in the development of new drugs for addiction treatment, as the AMPA receptor has been implicated in drug-seeking behavior.
Conclusion
In conclusion, 2-(2,5-dimethylphenyl)-3-methyl-4-(1-pyrrolidinylcarbonyl)quinoline is a potent antagonist of the AMPA receptor that has gained significant attention in the scientific community due to its potential applications in research. 2-(2,5-dimethylphenyl)-3-methyl-4-(1-pyrrolidinylcarbonyl)quinoline has been extensively used to study the function of the AMPA receptor in the central nervous system, and has been shown to have a number of biochemical and physiological effects in vitro and in vivo. While there are some limitations to using 2-(2,5-dimethylphenyl)-3-methyl-4-(1-pyrrolidinylcarbonyl)quinoline in lab experiments, there are also a number of future directions for research on this compound, including the development of more selective AMPA receptor antagonists and the exploration of its potential in the development of new treatments for neurological disorders and addiction.
科学研究应用
2-(2,5-dimethylphenyl)-3-methyl-4-(1-pyrrolidinylcarbonyl)quinoline has been extensively used in scientific research to study the function of the AMPA receptor in the central nervous system. The AMPA receptor is a key player in synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to changes in neural activity. 2-(2,5-dimethylphenyl)-3-methyl-4-(1-pyrrolidinylcarbonyl)quinoline has been used to study the role of the AMPA receptor in long-term potentiation (LTP) and long-term depression (LTD), two processes that are critical for learning and memory.
属性
IUPAC Name |
[2-(2,5-dimethylphenyl)-3-methylquinolin-4-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-15-10-11-16(2)19(14-15)22-17(3)21(23(26)25-12-6-7-13-25)18-8-4-5-9-20(18)24-22/h4-5,8-11,14H,6-7,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVWTLNTPYDWPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2C)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(3-ethyl-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B4758760.png)
![N-[1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B4758774.png)
![6-(3-chlorobenzyl)-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4758788.png)

![N-(3,4-dimethoxyphenyl)-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4758799.png)
![8-chloro-4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B4758804.png)
![4-[3-(2,4-dichlorophenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4758814.png)
![N-(5-chloro-2-methylphenyl)-N-[1-methyl-2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4758821.png)
![4-({4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4758831.png)
![2,2,3,3-tetrafluoropropyl 5-[(4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B4758848.png)
![2-({[5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4758856.png)
![N-(4-chlorophenyl)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B4758862.png)
